molecular formula C10H13BrClN B2597904 (s)-2-(2-Bromophenyl)pyrrolidine hydrochloride CAS No. 1224945-39-4

(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B2597904
CAS No.: 1224945-39-4
M. Wt: 262.58
InChI Key: IWYBONFNXVFTFX-PPHPATTJSA-N
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Description

(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

: Giacomazzo, G. E., Palladino, P., Gellini, C., Salerno, G., Baldoneschi, V., Feis, A., Scarano, S., Minunni, M., & Richichi, B. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(53), 31005–31013. DOI: 10.1039/C9RA07608E

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(2-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced techniques, such as continuous flow reactors, can enhance the production rate and reduce the overall cost.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound may contribute to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)pyrrolidine
  • 2-(4-Bromophenyl)pyrrolidine
  • 2-(2-Chlorophenyl)pyrrolidine

Uniqueness

(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the bromophenyl group. This combination of features can result in distinct chemical and biological properties compared to similar compounds. For example, the stereochemistry may influence the compound’s binding affinity to certain targets, while the bromophenyl group can affect its reactivity and stability.

Properties

IUPAC Name

(2S)-2-(2-bromophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYBONFNXVFTFX-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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